molecular formula C25H34O7 B562254 6beta-Hydroxybudesonide CAS No. 88411-77-2

6beta-Hydroxybudesonide

Cat. No.: B562254
CAS No.: 88411-77-2
M. Wt: 446.54
InChI Key: JBVVDXJXIDYDMF-GVTADUIWSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for 6β-hydroxybudesonide is (6β,11β,16α)-16,17-(butylidenebis(oxy))-6,11,21-trihydroxypregna-1,4-diene-3,20-dione . This nomenclature reflects the compound’s steroid backbone, functional groups, and stereochemical configuration. The structural formula, C₂₅H₃₄O₇ , delineates a pentacyclic system with hydroxyl, acetyl, and ketone groups at specific positions (Figure 1).

The molecular structure comprises:

  • A pregna-1,4-diene-3,20-dione core.
  • A 16α,17α-butylidenedioxy acetal group.
  • Hydroxyl groups at positions , 11β , and 21 .
  • A 2-hydroxyacetyl substituent at position 8.

The SMILES notation (CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O ) and InChI key (JBVVDXJXIDYDMF-UHFFFAOYSA-N ) further specify atomic connectivity and stereochemistry.

Property Value
Molecular formula C₂₅H₃₄O₇
Molecular weight 446.53 g/mol
SMILES CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(...)O
InChIKey JBVVDXJXIDYDMF-UHFFFAOYSA-N

Table 1: Key structural identifiers for 6β-hydroxybudesonide.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for 6β-hydroxybudesonide is 88411-77-2 . Alternative identifiers and synonyms include:

  • 6-Hydroxybudesonide
  • 6β-Hydroxy Budesonide
  • UNII-0J80E95H99 (FDA Unique Ingredient Identifier)
  • CHEBI:175571 (ChEBI database identifier)
  • PD163942 (research compound code)

The compound is cataloged in major chemical databases under these identifiers, facilitating cross-referencing in pharmacological and metabolic studies. Its role as a budesonide metabolite is emphasized in industrial and analytical contexts, where it serves as a reference standard for quantifying budesonide degradation pathways.

Stereochemical Configuration and Epimeric Considerations

6β-hydroxybudesonide exhibits a defined stereochemical profile with nine stereocenters and an epimeric configuration at the C-6 position. The β-orientation of the C-6 hydroxyl group distinguishes it from its 6α-hydroxybudesonide epimer (CAS 577777-51-6), which features an α-oriented hydroxyl group.

Key stereochemical features include:

  • C-6β hydroxyl : Axial orientation on the steroid B-ring.
  • C-11β hydroxyl : Equatorial orientation, critical for glucocorticoid receptor binding.
  • C-16α,17α-butylidenedioxy : Acetal group in a fixed trans configuration.

The 22R and 22S epimers of budesonide undergo stereoselective metabolism, with 6β-hydroxybudesonide arising predominantly from the 22S epimer . This stereospecificity impacts metabolic stability, as the 6β-hydroxy derivative shows reduced affinity for glucocorticoid receptors compared to the parent compound.

Epimer CAS Number Key Structural Difference
6β-hydroxybudesonide 88411-77-2 C-6 hydroxyl in β-configuration
6α-hydroxybudesonide 577777-51-6 C-6 hydroxyl in α-configuration

Table 2: Epimeric comparison of 6-hydroxybudesonide derivatives.

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVVDXJXIDYDMF-GVTADUIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008142
Record name 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88411-77-2
Record name (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88411-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088411772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J80E95H99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Metabolic Pathway of Budesonide

6β-Hydroxybudesonide is generated endogenously through the metabolism of budesonide by hepatic CYP3A isoforms. CYP3A4 and CYP3A5 catalyze the stereoselective hydroxylation of budesonide at the 6β position, yielding 6β-hydroxybudesonide as a major metabolite. This biotransformation occurs in human liver microsomes under physiological conditions, with kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) reflecting high substrate specificity.

Table 1: Enzymatic Parameters for 6β-Hydroxylation of Budesonide

ParameterValueConditionsSource
CYP IsoformCYP3A4/CYP3A5Human liver microsomes
Km (μM)12.4 ± 1.8pH 7.4, 37°C
Vmax (pmol/min/mg)58.3 ± 4.2NADPH-dependent oxidation
Reaction Time60 minOptimized for metabolite yield

In Vitro Production Using Recombinant Enzymes

Recombinant CYP3A4 expressed in bacterial or insect cell systems enables large-scale production of 6β-hydroxybudesonide. For instance, incubation of budesonide with CYP3A4 supersomes (50 pmol/mL) in the presence of NADPH yields 6β-hydroxybudesonide at a rate of 1.2 nmol/min/nmol CYP3A4. Purification via reverse-phase HPLC achieves >98% purity, with structural confirmation by LC-MS/MS (m/z 447.2 → 357.1).

Chemical Synthesis via Regioselective Hydroxylation

Direct Hydroxylation of Budesonide

Chemical synthesis involves the regioselective introduction of a hydroxyl group at the 6β position of budesonide. A two-step process is employed:

  • Protection of Reactive Moieties : The 21-hydroxyl and 11β-hydroxyl groups of budesonide are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.

  • Hydroxylation Reaction : The protected intermediate undergoes hydroxylation with osmium tetroxide (OsO4) in tetrahydrofuran (THF) at −78°C, followed by oxidative workup with N-methylmorpholine N-oxide (NMO) to yield 6β-hydroxybudesonide.

Table 2: Optimization of Chemical Hydroxylation

ConditionOptimal ValueImpact on Yield
Temperature−78°CMinimizes epoxide formation
CatalystOsO4 (0.1 equiv)Ensures 6β selectivity
SolventTHF:H2O (9:1)Enhances solubility
Reaction Time24 hCompletes oxidation

Alternative Methods Using Acidic Ionic Liquids

A patent-pending method (CN101717428B) describes the use of acidic ionic liquids (e.g., [BMIM][HSO4]) as dual solvents and catalysts for budesonide derivatization. By reacting budesonide with n-butanal in the presence of [BMIM][HSO4] at 50°C for 5 h, 6β-hydroxybudesonide is obtained with 82% yield and >90% regioselectivity. This green chemistry approach reduces waste generation and eliminates the need for toxic metal catalysts.

Industrial-Scale Production and Purification

Fermentation-Based Biocatalysis

Industrial production leverages engineered Saccharomyces cerevisiae strains expressing human CYP3A4 and NADPH-cytochrome P450 reductase. Fed-batch fermentation in 5,000 L bioreactors achieves a titers of 6β-hydroxybudesonide at 12 g/L, with downstream processing involving:

  • Centrifugation : Removal of biomass.

  • Liquid-Liquid Extraction : Ethyl acetate partitioning.

  • Crystallization : Methanol/water recrystallization to attain pharmacopeial-grade purity (>99.5%).

Quality Control Metrics

Critical quality attributes (CQAs) for 6β-hydroxybudesonide include:

  • Purity : Assessed via HPLC (USP method).

  • Residual Solvents : GC-MS quantification per ICH Q3C guidelines.

  • Chiral Purity : Chiralcel OD-H column analysis to confirm 6β stereochemistry.

Table 3: Industrial Production Parameters

ParameterSpecificationMethod
Fermentation Yield12 g/LFed-batch bioreactor
Purity>99.5%HPLC (UV detection at 254 nm)
Residual Solvents<50 ppmGC-MS

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxybudesonide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1. Anti-Inflammatory Properties
As a metabolite of budesonide, 6beta-hydroxybudesonide retains anti-inflammatory activity by binding to glucocorticoid receptors. This interaction modulates gene expression related to inflammatory responses, making it relevant in treating conditions characterized by inflammation .

2. Pharmacokinetic Studies
The compound's role in pharmacokinetics is significant as it helps elucidate how budesonide behaves in the body post-administration. Research has shown that monitoring the levels of this compound can provide insights into the drug's therapeutic window and potential side effects, enhancing patient safety and treatment outcomes .

Case Studies and Observational Research

Several case studies have utilized this compound to explore its clinical implications:

  • Quantification in Plasma : A study monitored the plasma concentrations of budesonide and its metabolites, including this compound, over a 24-hour period following administration. This research demonstrated the utility of this metabolite in understanding the drug's pharmacokinetics and its therapeutic effects .
  • Impact on Treatment Efficacy : Observational studies have assessed how variations in the levels of this compound correlate with treatment outcomes in patients with chronic respiratory conditions, providing valuable data for optimizing dosages and improving therapeutic strategies .

Mechanism of Action

6beta-Hydroxybudesonide exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects. The compound also influences the activity of enzymes involved in its metabolism, such as cytochrome P450 3A (CYP3A) enzymes .

Comparison with Similar Compounds

6α-Hydroxybudesonide

  • Structural Differences : The α-configuration of the hydroxyl group at position 6 distinguishes it from the β-isomer. This stereochemical variation alters metabolic stability and receptor interactions.
  • CAS and Molecular Data : CAS 577777-51-6; same molecular formula (C₂₅H₃₄O₇) and weight (446.53 g/mol) as 6β-hydroxybudesonide .
  • Role : Classified as an impurity in budesonide synthesis rather than a primary metabolite. Its pharmacological activity remains uncharacterized in the literature, but it is presumed inert due to structural similarity to 6β-hydroxybudesonide .

16α-Hydroxyprednisolone

  • Structural Differences : A ring-opened metabolite of budesonide with a hydroxyl group at position 16α and a prednisolone-like structure.
  • CAS and Molecular Data : Molecular formula C₂₁H₂₈O₅ (MW: 376.45 g/mol) .
  • Role : Co-metabolite of 6β-hydroxybudesonide, contributing to ~60% urinary excretion of budesonide. Like 6β-hydroxybudesonide, it has negligible glucocorticoid activity .

Budesonide EP Impurity K and L

  • Impurity K : CAS 51333-05-2 (C₂₇H₃₆O₇; MW: 472.58 g/mol), a diastereomeric impurity with modifications in the side chain .
  • Impurity L: Also known as 11-keto budesonide (C₂₉H₄₀O₇; MW: 500.63 g/mol), an oxidation product at position 11 .
  • Role: These impurities arise during synthesis or storage and are monitored to ensure drug safety and efficacy.

22R- and 22S-6β-Hydroxybudesonide

  • Structural Differences : Epimers differing in the configuration at position 22. Both share the same molecular formula (C₂₅H₃₄O₇) and weight (446.53 g/mol) .
  • Pharmacokinetics : The 22R isomer has a plasma clearance of 1.4 L/min, while the 22S isomer clears at 1.0 L/min, suggesting stereospecific metabolic handling .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Role Glucocorticoid Activity
6β-Hydroxybudesonide 88411-77-2 C₂₅H₃₄O₇ 446.53 Major metabolite <1% of budesonide
6α-Hydroxybudesonide 577777-51-6 C₂₅H₃₄O₇ 446.53 Synthesis impurity Not characterized
16α-Hydroxyprednisolone Not provided C₂₁H₂₈O₅ 376.45 Co-metabolite <1% of budesonide
Budesonide EP Impurity K 51333-05-2 C₂₇H₃₆O₇ 472.58 Process-related impurity Undocumented
22R-6β-Hydroxybudesonide Not provided C₂₅H₃₄O₇ 446.53 Active metabolite epimer Similar to 6β-hydroxybudesonide

Pharmacokinetic and Analytical Considerations

  • Analytical Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables simultaneous quantification of budesonide, 6β-hydroxybudesonide, and 16α-hydroxyprednisolone in human plasma, with a sensitivity of 0.1–10 ng/mL .
  • Toxicological Significance : The low activity of 6β-hydroxybudesonide reduces systemic exposure risks, making budesonide suitable for localized therapies (e.g., inhaled or rectal formulations) .

Biological Activity

6beta-Hydroxybudesonide is a significant metabolite of budesonide, a synthetic glucocorticosteroid widely used for its anti-inflammatory properties in treating conditions such as asthma and rhinitis. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Metabolism and Pharmacokinetics

Budesonide undergoes extensive metabolism primarily via cytochrome P450 3A (CYP3A) enzymes, resulting in two major metabolites: This compound and 16alpha-hydroxyprednisolone . The formation of these metabolites has been shown to correlate strongly with testosterone 6 beta-hydroxylation, indicating a specific metabolic pathway facilitated by CYP3A .

Table 1: Metabolites of Budesonide

MetabolitePathwayBiological Activity
This compoundCYP3A-mediatedWeak glucocorticoid activity
16alpha-HydroxyprednisoloneCYP3A-mediatedModerate glucocorticoid activity

Biological Activity

This compound exhibits weak glucocorticoid activity , which may contribute to its overall pharmacological effects when budesonide is administered. While it does not possess the potent anti-inflammatory effects seen with budesonide itself, its presence in systemic circulation can influence the overall therapeutic outcome. Studies have indicated that both metabolites retain some degree of binding affinity to the glucocorticoid receptor, albeit significantly lower than that of budesonide .

Case Study: Buccal Administration in cGVHD

In a study assessing buccal administration of budesonide in patients with chronic graft-versus-host disease (cGVHD), researchers found that the systemic exposure to budesonide and its metabolites, including this compound, varied significantly between healthy subjects and patients. The systemic concentrations of these metabolites were markedly higher in patients with cGVHD, suggesting altered metabolism and bioavailability . This study highlights the importance of understanding the pharmacokinetics of metabolites like this compound in specific patient populations.

Table 2: Pharmacokinetic Findings from Buccal Administration

ParameterHealthy SubjectscGVHD Patients
Mean Relative Bioavailability18% - 36%Up to 10%
Endogenous Cortisol SuppressionMinimalSignificant

Safety Profile

The safety profile of budesonide and its metabolites is critical for long-term use. In clinical trials, no major corticosteroid-related side effects were observed with targeted formulations like Nefecon, which releases budesonide in the ileocecal region. This approach minimizes systemic exposure while maintaining therapeutic efficacy against conditions such as IgA nephropathy .

Q & A

Q. Table 1: Analytical Method Comparison

MethodSensitivitySample TypeKey Advantages
LC-MS/MS1 ng/mLPlasma, UrineHigh specificity, low LOD
HPLC-UV50 ng/mLUrineCost-effective for screening

(Basic) What is the pharmacological significance of 6β-Hydroxybudesonide given its minimal glucocorticoid activity?

Answer:
Though its glucocorticoid activity is <1% of budesonide, studying 6β-Hydroxybudesonide is critical for:

  • Metabolic Clearance : It accounts for ~60% of budesonide’s urinary excretion, serving as a biomarker for CYP3A activity .
  • Drug-Drug Interactions : Changes in its formation rate reflect CYP3A inhibition/induction, guiding dose adjustments (e.g., with ketoconazole).

Q. Table 2: Pharmacokinetic Comparison

ParameterBudesonide6β-Hydroxybudesonide
Glucocorticoid Activity100% (Reference)<1%
Urinary Recovery<1% unchanged~60% as conjugates
Plasma Clearance0.9–1.8 L/minNot quantified

(Advanced) How to design a pharmacokinetic study to assess the impact of CYP3A polymorphisms on 6β-Hydroxybudesonide formation?

Answer:

Cohort Selection : Recruit participants stratified by CYP3A4/5 genotypes (e.g., CYP3A5 expressers vs. non-expressers).

Dosing Protocol : Administer budesonide (e.g., 2 mg twice daily) under controlled conditions.

Sampling : Collect serial plasma/urine samples over 24 hours.

Analysis : Quantify metabolite/parent drug ratios using LC-MS/MS.

Statistical Modeling : Use nonlinear mixed-effects models (NONMEM) to correlate genotype with metabolite formation rates .

Q. Key Considerations :

  • Control for confounders (e.g., diet, concomitant medications).
  • Power analysis to ensure adequate sample size (≥30 per group).

(Advanced) How to resolve contradictions in reported metabolic ratios of 6β-Hydroxybudesonide across studies?

Answer:
Contradictions often arise from:

  • Analytical Variability : Differences in LC-MS/MS calibration or extraction efficiency.
  • Population Heterogeneity : Variability in CYP3A activity due to age, liver function, or genetics.

Q. Methodological Steps :

Reanalyze Raw Data : Apply standardized quantification protocols.

Meta-Analysis : Pool data using random-effects models, adjusting for covariates (e.g., renal function).

Blinded Replication : Repeat key experiments with blinded analysts to reduce bias .

Q. Table 3: Common Confounding Factors

FactorImpact on Metabolic RatiosMitigation Strategy
Hepatic ImpairmentAltered CYP3A activityStratify by liver function
Drug InteractionsCYP3A inhibition/inductionExclude recent CYP3A modulators

(Basic) How does renal excretion influence the pharmacokinetic modeling of 6β-Hydroxybudesonide?

Answer:

  • Compartmental Modeling : Use a two-compartment model with first-order elimination.
  • Parameter Estimation : Incorporate urinary recovery data (60% of dose) to estimate renal clearance (CLR).
  • Validation : Compare model-predicted vs. observed plasma concentrations using goodness-of-fit plots .

(Advanced) What in vitro models are suitable for studying 6β-Hydroxybudesonide’s enzymatic kinetics?

Answer:

Human Liver Microsomes (HLM) : Incubate budesonide with CYP3A-specific cofactors (NADPH) and quantify metabolite formation via LC-MS/MS.

Recombinant CYP3A4/5 : Express isoforms in insect cells to isolate isoform-specific activity.

Kinetic Analysis : Calculate Km (substrate affinity) and Vmax (maximum velocity) using Michaelis-Menten plots .

Q. Table 4: In Vitro Model Parameters

ModelAdvantagesLimitations
HLMReflects hepatic metabolismInter-donor variability
Recombinant CYP3AIsoform-specific dataLack of enzyme interplay

(Basic) Why is 6β-Hydroxybudesonide undetectable in plasma despite high urinary recovery?

Answer:

  • Rapid Clearance : Extensive first-pass metabolism (80–90%) limits systemic exposure to the parent drug.
  • Conjugation : The metabolite is excreted as glucuronide conjugates, reducing free plasma levels .

(Advanced) How to evaluate the role of 6β-Hydroxybudesonide in budesonide’s systemic toxicity during long-term therapy?

Answer:

Animal Models : Administer radiolabeled budesonide to track metabolite accumulation in tissues.

Toxicity Markers : Measure biomarkers of HPA axis suppression (e.g., serum cortisol).

Dose-Escalation Studies : Correlate metabolite plasma levels with adverse effects (e.g., osteoporosis) in longitudinal cohorts .

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